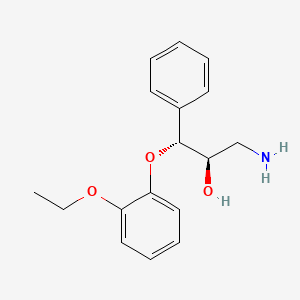
(R*,R*)-3-Amino-1-(2-ethoxyphenoxy)-1-phenylpropan-2-OL
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(R*,R*)-3-Amino-1-(2-ethoxyphenoxy)-1-phenylpropan-2-OL is a chiral compound with significant importance in medicinal chemistry. This compound is known for its role as a selective norepinephrine reuptake inhibitor, making it valuable in the treatment of various neurological and psychological disorders.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (R*,R*)-3-Amino-1-(2-ethoxyphenoxy)-1-phenylpropan-2-OL typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-ethoxyphenol and benzaldehyde.
Formation of Intermediate: The initial step involves the formation of an intermediate through a condensation reaction between 2-ethoxyphenol and benzaldehyde.
Reduction: The intermediate is then subjected to reduction using a suitable reducing agent, such as sodium borohydride, to obtain the desired chiral alcohol.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure consistency and quality.
Análisis De Reacciones Químicas
Types of Reactions
(R*,R*)-3-Amino-1-(2-ethoxyphenoxy)-1-phenylpropan-2-OL undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can further modify the compound, such as converting ketones back to alcohols using reducing agents like lithium aluminum hydride.
Substitution: The amino group can participate in substitution reactions, where it is replaced by other functional groups using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, ammonia.
Major Products Formed
Oxidation: Ketones, aldehydes.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
(R*,R*)-3-Amino-1-(2-ethoxyphenoxy)-1-phenylpropan-2-OL has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a chiral auxiliary in asymmetric synthesis.
Biology: The compound is studied for its effects on neurotransmitter systems, particularly its role in norepinephrine reuptake inhibition.
Medicine: It is used in the development of antidepressant drugs and treatments for attention deficit hyperactivity disorder (ADHD) and panic disorders.
Industry: The compound is utilized in the production of pharmaceuticals and as an intermediate in the synthesis of other active pharmaceutical ingredients.
Mecanismo De Acción
The primary mechanism of action of (R*,R*)-3-Amino-1-(2-ethoxyphenoxy)-1-phenylpropan-2-OL involves the inhibition of norepinephrine reuptake. By blocking the norepinephrine transporter, the compound increases the concentration of norepinephrine in the synaptic cleft, enhancing neurotransmission and alleviating symptoms of depression and other related disorders. The compound does not significantly affect dopamine or serotonin reuptake, making it a selective norepinephrine reuptake inhibitor.
Comparación Con Compuestos Similares
Similar Compounds
Reboxetine: Another selective norepinephrine reuptake inhibitor with a similar mechanism of action.
Tamsulosin: Although primarily used for treating benign prostatic hyperplasia, it shares structural similarities with (R*,R*)-3-Amino-1-(2-ethoxyphenoxy)-1-phenylpropan-2-OL.
Uniqueness
This compound is unique due to its specific chiral configuration, which contributes to its selective inhibition of norepinephrine reuptake. This selectivity reduces the likelihood of side effects associated with non-selective inhibitors, making it a valuable compound in therapeutic applications.
Propiedades
Fórmula molecular |
C17H21NO3 |
|---|---|
Peso molecular |
287.35 g/mol |
Nombre IUPAC |
(1R,2R)-3-amino-1-(2-ethoxyphenoxy)-1-phenylpropan-2-ol |
InChI |
InChI=1S/C17H21NO3/c1-2-20-15-10-6-7-11-16(15)21-17(14(19)12-18)13-8-4-3-5-9-13/h3-11,14,17,19H,2,12,18H2,1H3/t14-,17-/m1/s1 |
Clave InChI |
NSRLBJFRMMPGOK-RHSMWYFYSA-N |
SMILES isomérico |
CCOC1=CC=CC=C1O[C@H](C2=CC=CC=C2)[C@@H](CN)O |
SMILES canónico |
CCOC1=CC=CC=C1OC(C2=CC=CC=C2)C(CN)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


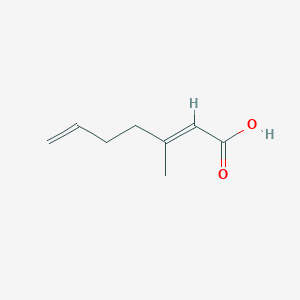
![Carbamic acid, N-[(1R)-3-(dimethylamino)-3-oxo-1-[(phenylthio)methyl]propyl]-, phenylmethyl ester](/img/structure/B15123511.png)
![(S)-1-[(R)-2-Methoxy-1-(4-trifluoromethyl-phenyl)-ethyl]-2-methyl-piperazine](/img/structure/B15123525.png)
![2-[(2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]-1-[5-(pyridin-2-yl)-octahydropyrrolo[3,4-b]pyrrol-1-yl]ethan-1-one](/img/structure/B15123532.png)
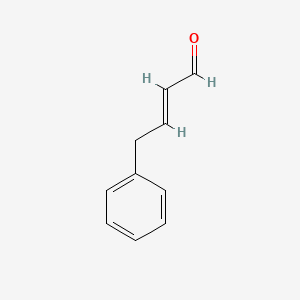
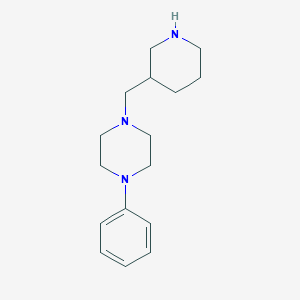

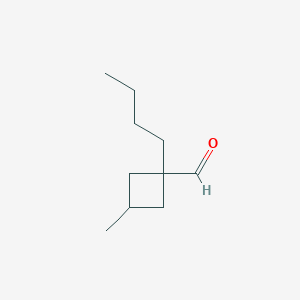

![[1,3-Bis(cyclopropylmethyl)-2,6-dioxopurin-8-ylidene]azanium](/img/structure/B15123562.png)
![(3S,8S,9S,10R,13R,14S,17R)-10,13-Dimethyl-17-((R)-6-methylheptan-2-yl)-2,3,4,7,8,9,10,11,12,13,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl 3,4-dichlorobenzoate](/img/structure/B15123563.png)
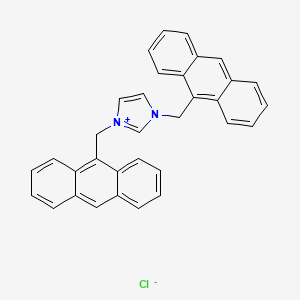
![7-chloro-2-(chloromethyl)imidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B15123573.png)
![4-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methyl-6-(4-{7H-pyrrolo[2,3-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidine](/img/structure/B15123576.png)
